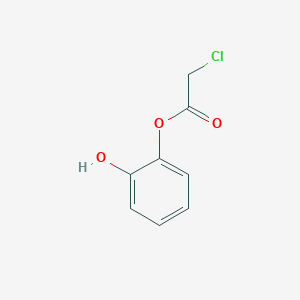
2-Hydroxyphenyl 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyphenyl 2-chloroacetate is a chemical compound that belongs to the class of organic compounds known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a chloroacetyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl 2-chloroacetate typically involves the chloroacetylation of 1,2-Benzenediol (catechol). The reaction is carried out by reacting catechol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyphenyl 2-chloroacetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxyphenyl 2-chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyphenyl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol (Catechol): Lacks the chloroacetyl group, making it less reactive in certain types of reactions.
1,3-Benzenediol (Resorcinol): Has hydroxyl groups in different positions, leading to different reactivity and applications.
1,4-Benzenediol (Hydroquinone): Also has hydroxyl groups in different positions, used primarily in photography and as a reducing agent.
Uniqueness
2-Hydroxyphenyl 2-chloroacetate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research fields.
Propiedades
Fórmula molecular |
C8H7ClO3 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H7ClO3/c9-5-8(11)12-7-4-2-1-3-6(7)10/h1-4,10H,5H2 |
Clave InChI |
AWSSLZDEJGQPPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















